molecular formula C13H8ClN5O7 B12482134 4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide

4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide

Cat. No.: B12482134
M. Wt: 381.68 g/mol
InChI Key: ZUHCIDPEWHVXPB-UHFFFAOYSA-N
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Description

4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide is a complex organic compound characterized by its aromatic structure and multiple nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by amide formation. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of more highly oxidized nitro compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific cellular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can participate in redox reactions, affecting cellular oxidative stress pathways. Additionally, its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular replication processes.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide: shares similarities with other nitroaromatic compounds such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C13H8ClN5O7

Molecular Weight

381.68 g/mol

IUPAC Name

4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H8ClN5O7/c14-8-5-7(17(21)22)1-2-9(8)16-13(20)6-3-10(18(23)24)12(15)11(4-6)19(25)26/h1-5H,15H2,(H,16,20)

InChI Key

ZUHCIDPEWHVXPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

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